5'-GTP Sodium Salt; Sodium GTP
Description
Overview of Guanosine (B1672433) Triphosphate (GTP) as a Central Regulator in Cellular Systems
Guanosine-5'-triphosphate (GTP) is a purine (B94841) nucleoside triphosphate essential for life. While often compared to its counterpart, adenosine (B11128) triphosphate (ATP), as a source of bioenergetic fuel, GTP's roles are distinctly specialized and profoundly regulatory. fiveable.mewikipedia.org It is a fundamental building block for the synthesis of RNA and DNA and acts as an energy source for processes like protein synthesis and gluconeogenesis. wikipedia.orgnih.gov
However, GTP's most prominent role is in signal transduction. wikipedia.orgnih.gov A vast family of enzymes known as GTP-binding proteins (or G-proteins) act as molecular switches. ontosight.ailongdom.org These proteins cycle between an inactive state when bound to Guanosine Diphosphate (B83284) (GDP) and an active state when bound to GTP. ontosight.airesearchgate.net This simple switch mechanism controls a staggering number of cellular activities, including:
Signal Transduction: G-proteins are central to signaling pathways that respond to hormones, neurotransmitters, and other external stimuli, translating extracellular signals into intracellular responses. ontosight.ainih.gov
Protein Synthesis: GTP provides the energy for the binding of amino-bound tRNA to the ribosome and the translocation of the ribosome along the mRNA molecule during translation. wikipedia.orgontosight.ai
Microtubule Dynamics: The assembly, disassembly, and dynamic instability of microtubules, which are crucial for cell structure, intracellular transport, and cell division, are regulated by GTP binding and hydrolysis by tubulin proteins. nih.govberkeley.eduwikipedia.org
Vesicular Transport: Small GTPases, such as those from the Ran and Rab families, are critical for regulating the movement of vesicles within the cell and the transport of molecules into and out of the nucleus. ontosight.airupress.org
The stable, water-soluble 5'-GTP sodium salt is the form of GTP predominantly used in laboratory settings for biochemical assays, enzyme kinetics studies, and drug discovery screening, allowing researchers to probe these fundamental cellular mechanisms. cymitquimica.comchemimpex.commedchemexpress.com
Historical Context of GTP Research and its Evolving Significance
The understanding of GTP's role in cellular biology has evolved significantly since its initial discovery. Initially recognized alongside ATP as an energy-carrying molecule and a precursor for nucleic acid synthesis, its profound regulatory functions took longer to uncover. wikipedia.orgmedchemexpress.com A pivotal moment in GTP research was the discovery of its role in G-protein signaling pathways. This conceptual breakthrough, establishing G-proteins as intermediaries that link cell surface receptors to intracellular effectors, transformed the field of signal transduction. nih.gov
Historically, the concentration of GTP within cells, measured to be in the high micromolar to millimolar range (approximately 0.1–1.0 mM), was thought to be so high that it couldn't be a limiting factor for the activity of G-proteins. nih.govduke.eduduke.edu This assumption suggested that the availability of GTP was constant and plentiful, and that G-protein activity was regulated solely by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). nih.gov
However, this paradigm has shifted dramatically with the advent of more sophisticated research tools. Recent discoveries have revealed that GTP is not homogeneously distributed throughout the cell and that local fluctuations in its concentration can and do regulate the activity of GTPases. nih.govduke.edu This has opened up new avenues of research, suggesting that the enzymes involved in GTP biosynthesis are not just housekeepers but are themselves key regulatory hubs that can be targeted for therapeutic intervention. duke.edunih.gov The understanding of GTP has thus evolved from a simple metabolite to a dynamic signaling molecule whose synthesis, degradation, and localization are intricately controlled. nih.gov
Spatiotemporal Dynamics of Intracellular Guanosine Triphosphate Pools
The classical view of the cell cytoplasm as a homogenous "bag" of enzymes and metabolites has been replaced by a more complex understanding of cellular organization. It is now clear that intracellular GTP pools are not uniformly distributed but are instead compartmentalized, creating local gradients and microenvironments with distinct GTP concentrations. nih.govduke.edu This spatiotemporal regulation is crucial for controlling specific cellular processes.
De novo biosynthesis is the primary source of GTP in most proliferating cells, involving a series of enzymatic reactions. nih.gov Evidence suggests that the enzymes responsible for GTP synthesis, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), can co-localize in specific cellular regions, like the leading edge of migrating cells, to create localized zones of high GTP concentration. nih.govduke.edu For instance, elevated GTP levels have been detected in the protrusions of invading cancer cells, which correlates with the increased activity of Rho GTPases like Rac1 that control actin dynamics and cell motility. nih.govduke.eduduke.edu
This compartmentalization allows the cell to fine-tune signaling pathways in specific locations without altering the global GTP pool. Factors that influence these dynamics include:
Local Synthesis: Enzymes like IMPDH2 can be targeted to specific subcellular locations, such as the plasma membrane, to fuel local G-protein activity. duke.eduduke.edu
Local Consumption: High-demand processes, such as protein synthesis or microtubule assembly, can create localized sinks of GTP. rupress.org
Enzyme Complexes: GTP biosynthesis enzymes can form complexes, sometimes referred to as "purinosomes," which may enhance the efficiency of the pathway and channel GTP to specific functions. nih.gov
The realization that GTP levels are spatially and temporally regulated has provided a new layer of understanding to how cells control everything from migration and invasion to nucleocytoplasmic transport. nih.govrupress.org
Methodological Advancements Facilitating the Study of 5'-GTP Sodium Salt Dependent Processes
Our evolving understanding of GTP's significance is directly linked to the development of powerful new tools to study it. For decades, measuring intracellular GTP relied on methods like high-performance liquid chromatography (HPLC) or mass spectrometry, which required homogenizing cellular material and only provided an average concentration for the entire cell population. nih.govnih.gov These methods could not capture the dynamic and localized changes in GTP levels within living cells.
The breakthrough came with the development of genetically encoded fluorescent sensors . springernature.comnih.govresearchgate.net These tools have revolutionized the study of GTP dynamics. A prominent example is the family of sensors known as GEVALs (GTP Evaluators) . nih.govspringernature.comresearchgate.net These sensors are created by inserting a fluorescent protein into a bacterial G protein that changes its conformation upon binding GTP. researchgate.net This conformational change results in a ratiometric shift in fluorescence, allowing researchers to visualize and quantify changes in free GTP concentration in real-time and in specific subcellular compartments of living cells. nih.govspringernature.com These sensors have been instrumental in demonstrating that GTP levels can fluctuate significantly in different parts of the cell, such as between the cell body and the protrusions of a migrating cell. duke.eduduke.edu
Other key methodological advancements include:
Non-hydrolyzable GTP Analogs: Compounds like GTPγS (Guanosine 5'-O-[3-thio]triphosphate) are resistant to the hydrolytic activity of GTPases. ontosight.ainih.gov Using 5'-GTP sodium salt's non-hydrolyzable analogs in in vitro assays allows researchers to lock G-proteins in a persistently "on" state, making it possible to study their downstream effects without the complication of GTP hydrolysis. ontosight.aijenabioscience.comcytoskeleton.com
GTP-Specific Antibodies: The development of highly specific antibodies that can recognize GTP has enabled new luminescence-based and immunofluorescence methods to measure and visualize GTP in fixed cells. utupub.fi
Advanced Microscopy Techniques: Combining GTP sensors with high-resolution microscopy allows for the precise mapping of GTP distribution and its correlation with the activity of specific G-proteins and cellular structures. springernature.comnih.gov
These innovative methods have been crucial in shifting the paradigm from viewing GTP as a static metabolite to understanding it as a dynamic regulator whose local availability is a key control point in cellular signaling. duke.edunih.gov
Data Tables
Table 1: Key Cellular Processes Regulated by GTP
| Cellular Process | Key GTP-Binding Proteins Involved | Function of GTP |
| Signal Transduction | Heterotrimeric G-proteins, Ras, Rho, Rac | Acts as a molecular switch; GTP-bound state is "active," initiating downstream signaling cascades. ontosight.ailongdom.org |
| Protein Synthesis | Initiation Factors (e.g., IF2), Elongation Factors (e.g., EF-Tu, EF-G) | Provides energy for binding of charged tRNA to the ribosome and for ribosome translocation along mRNA. fiveable.mewikipedia.org |
| Microtubule Dynamics | Tubulin (α- and β-subunits) | GTP binding to β-tubulin promotes polymerization; subsequent hydrolysis to GDP destabilizes the microtubule lattice, leading to dynamic instability. berkeley.eduwikipedia.orguniv-grenoble-alpes.fr |
| Nuclear Transport | Ran | The high concentration of RanGTP in the nucleus drives the directional transport of cargo through the nuclear pore complex. rupress.org |
| Vesicle Trafficking | Rab, Arf | Regulate vesicle budding, movement, and fusion with target membranes. ontosight.ai |
Table 2: Methodologies for Studying GTP
| Methodology | Principle | Key Application(s) |
| Genetically Encoded GTP Sensors (e.g., GEVALs) | A fluorescent protein fused to a GTP-binding domain reports changes in GTP concentration via a change in fluorescence (FRET or ratiometric). springernature.comresearchgate.net | Real-time imaging of spatiotemporal GTP dynamics in living cells. nih.govduke.edu |
| Non-hydrolyzable GTP Analogs (e.g., GTPγS) | These analogs bind to and activate G-proteins but are resistant to hydrolysis, "locking" them in an active state. ontosight.ainih.gov | In vitro biochemical assays to study the activation and downstream effects of G-proteins. jenabioscience.comcytoskeleton.com |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies nucleotides from cell extracts based on their physicochemical properties. | Measures average, total intracellular GTP concentration from a population of cells. nih.govnih.gov |
| Luminescence-Based Assays | Utilizes GTP-specific antibodies or enzymes in assays that produce a light signal proportional to the amount of GTP. utupub.fi | High-throughput screening for compounds that modulate GTP levels or GTP-dependent enzyme activity. researchgate.net |
Properties
Molecular Formula |
C10H15N5NaO14P3 |
|---|---|
Molecular Weight |
545.16 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
XZLBHDBHXGWQOB-GWTDSMLYSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolism of Guanosine Triphosphate Gtp
De Novo Biosynthesis Pathways of Guanosine (B1672433) Triphosphate
The de novo synthesis of GTP begins with simpler molecules and culminates in the formation of guanosine monophosphate (GMP), which is then sequentially phosphorylated to guanosine diphosphate (B83284) (GDP) and finally to GTP. nih.gov This multi-step process involves several key enzymes.
The de novo synthesis of purine (B94841) nucleotides starts from inosine (B1671953) monophosphate (IMP), which stands at a critical branch point, leading to the synthesis of either adenosine (B11128) or guanosine nucleotides. wikipedia.orgnih.gov The conversion of IMP to GMP is a two-step process.
The first and rate-limiting step in the biosynthesis of GTP is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . nih.govresearchgate.netplos.org IMPDH facilitates the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). frontiersin.orgresearchgate.net This enzymatic step is a crucial control point in the guanine (B1146940) nucleotide pathway. nih.gov
Following the formation of XMP, the enzyme GMP Synthase (GMPS) catalyzes the final step in GMP synthesis. wikipedia.orgontosight.ai GMPS converts XMP to GMP in a reaction that utilizes glutamine as a nitrogen source and requires the energy from ATP hydrolysis. ontosight.aiontosight.ainih.gov The mechanism involves the hydrolysis of glutamine to release ammonia, which is then used to amidate XMP, forming GMP. ontosight.aiebi.ac.uk
Key Enzymes in GMP Synthesis
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the rate-limiting step in GTP biosynthesis. nih.govplos.org | Inosine Monophosphate (IMP), NAD+ | Xanthosine Monophosphate (XMP), NADH |
Once GMP is synthesized, it is phosphorylated to guanosine diphosphate (GDP) by the enzyme Guanylate Kinase (GK) , also known as Guanosine Monophosphate Kinase (GMPK). prospecbio.comwikipedia.orgontosight.ai This reaction is ATP-dependent, where ATP serves as the phosphate (B84403) donor. prospecbio.comwikipedia.org GK is essential for recycling GMP and is a highly conserved monomeric protein. wikipedia.orgproteopedia.org The enzyme plays a pivotal role in maintaining the balance of nucleotide pools within the cell. ontosight.ai
The final step in the de novo synthesis of GTP is the phosphorylation of GDP to GTP. This reaction is catalyzed by the enzyme Nucleoside Diphosphate Kinase (NDK) , also referred to as NDPK. wikipedia.org NDKs are responsible for catalyzing the exchange of the terminal phosphate between different nucleoside diphosphates and triphosphates. wikipedia.org The reaction is reversible and typically uses ATP as the phosphate donor. ebi.ac.ukresearchgate.net NDKs are not highly specific regarding the base of the nucleoside diphosphate, allowing them to synthesize various nucleoside triphosphates, including GTP, CTP, UTP, and TTP. wikipedia.org The mechanism of NDK involves a "ping-pong" catalytic process where a histidine residue in the active site is transiently phosphorylated. wikipedia.orgebi.ac.ukacs.org
Salvage Pathways for Guanosine Nucleotides
In addition to de novo synthesis, cells can recycle guanine and its nucleoside, guanosine, from the degradation of nucleic acids through salvage pathways. ontosight.aiontosight.ai These pathways are crucial for conserving energy and are particularly important in tissues with limited de novo synthesis capabilities. ontosight.ai The primary enzyme in the guanine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . ontosight.aiontosight.aiwikipedia.org HGPRT catalyzes the conversion of the free base guanine directly to GMP by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgfiveable.meyoutube.com Guanosine can also be salvaged by guanosine kinase , which phosphorylates it to GMP. ontosight.aiontosight.ai The resulting GMP can then enter the main pathway to be converted to GDP and subsequently GTP. ontosight.ai
Key Enzymes in the Guanine Salvage Pathway
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Converts guanine to GMP. wikipedia.org | Guanine, PRPP | Guanosine Monophosphate (GMP) |
Regulation of Intracellular Guanosine Nucleotide Pools
The intracellular concentration of guanosine nucleotides is tightly regulated to meet cellular demands. This regulation occurs at multiple levels, including feedback inhibition and the spatial compartmentalization of enzymes. IMPDH, as the rate-limiting enzyme, is a key point of regulation. researchgate.netplos.org High levels of GTP can act as a feedback inhibitor of IMPDH, thus controlling its own synthesis. nih.govresearchgate.net Recent studies using genetically encoded GTP sensors have revealed that intracellular GTP is not homogeneously distributed but rather forms gradients, suggesting localized production and consumption. nih.govnih.govduke.edu For instance, enzymes involved in GTP biosynthesis, including IMPDH2, GMPS, GUK1, and NME1 (an NDK), have been found to co-localize in specific cellular regions, such as the leading edge of migrating cells, to support processes like cell motility. nih.govuthscsa.edu
Interconversion of Guanosine Nucleotides (GTP, GDP, GMP)
The interconversion between GTP, GDP, and GMP is a dynamic process crucial for various cellular functions. As described, Guanylate Kinase (GK) catalyzes the reversible phosphorylation of GMP to GDP. nih.gov Nucleoside Diphosphate Kinase (NDK) then catalyzes the reversible phosphorylation of GDP to GTP. wikipedia.org The reverse reactions are equally important. The hydrolysis of GTP to GDP, often mediated by GTPase enzymes, is a fundamental mechanism in signal transduction pathways. pnas.orgnih.gov Guanosine monophosphate reductase (GMPR) can convert GMP back to IMP, providing a regulatory loop that can divert the flux away from GTP synthesis. nih.gov This intricate network of enzymatic reactions ensures that the relative amounts of GTP, GDP, and GMP are precisely controlled to support cellular homeostasis and respond to metabolic changes.
Role of GTP in Riboflavin (B1680620) Biosynthesis
Guanosine triphosphate (GTP) serves as the essential starting molecule for the de novo biosynthesis of riboflavin (vitamin B2) in a wide range of organisms, including microorganisms and plants. frontiersin.orgfrontiersin.org The pathway commences with one molecule of GTP and two molecules of ribulose 5-phosphate as the initial precursors required for the synthesis of one molecule of riboflavin. researchgate.netresearchgate.net
The first committed step in riboflavin biosynthesis is the enzymatic conversion of GTP. researchgate.netnih.gov This reaction is catalyzed by the enzyme GTP cyclohydrolase II. researchgate.netmdpi.com The enzyme acts on GTP to hydrolytically open the imidazole (B134444) ring of the guanine moiety. researchgate.netresearchgate.net This catalytic action results in the release of formate (B1220265) and pyrophosphate, yielding the first key intermediate in the pathway: 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DARPP). frontiersin.orgresearchgate.net Research has shown that GTP cyclohydrolase II contains a zinc ion which is crucial for the guanine ring-opening step. researchgate.netnih.gov
Following its formation from GTP, DARPP undergoes further enzymatic modifications. It is converted into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ArPP) through two subsequent reactions: deamination and reduction. frontiersin.orgfrontiersin.org These steps are catalyzed by a bifunctional enzyme known as pyrimidine (B1678525) deaminase/reductase. frontiersin.orgfrontiersin.org The order of these two processes can vary depending on the organism; in bacteria, deamination occurs before reduction. frontiersin.org The resulting ArPP is a critical precursor that continues down the pathway to eventually form the lumazine (B192210) ring structure characteristic of riboflavin. frontiersin.org The entire biosynthetic pathway consists of seven distinct enzymatic reactions to convert GTP and ribulose 5-phosphate into riboflavin. frontiersin.org
The initial enzymatic steps involving GTP in the riboflavin biosynthesis pathway are summarized in the table below.
| Enzyme | Substrate | Product(s) |
| GTP cyclohydrolase II | Guanosine triphosphate (GTP) | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DARPP), Formate, Pyrophosphate |
| Pyrimidine Deaminase/Reductase | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DARPP) | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ArPP) |
Guanosine Triphosphate Gtp in Cellular Signaling and Regulatory Networks
Cyclic GMP (cGMP) Signaling Pathways
Cyclic Guanosine (B1672433) Monophosphate (cGMP) is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and phototransduction. The intracellular concentration of cGMP is determined by the balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases.
Guanylyl cyclases (GCs), also known as guanylate cyclases, are a family of enzymes that catalyze the conversion of GTP to cGMP. portlandpress.com There are two major classes of guanylyl cyclases: soluble guanylyl cyclases (sGCs) and particulate guanylyl cyclases (pGCs). nih.govsemanticscholar.org
Soluble guanylyl cyclases (sGCs) are cytosolic enzymes that are activated by nitric oxide (NO). nih.govmedchemexpress.com NO binds to a heme prosthetic group on sGC, inducing a conformational change that stimulates the synthesis of cGMP. nih.gov This pathway is central to NO-mediated vasodilation and other physiological responses. medchemexpress.com
Particulate guanylyl cyclases (pGCs) are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylyl cyclase catalytic domain. nih.govmedchemexpress.com These receptors are activated by the binding of specific peptide hormones, such as natriuretic peptides, to their extracellular domain. medchemexpress.com This ligand binding event allosterically activates the intracellular catalytic domain, leading to the production of cGMP. medchemexpress.com
The majority of the downstream effects of cGMP are mediated by cGMP-dependent protein kinases (PKGs). wikipedia.orgnih.gov PKGs are serine/threonine-specific protein kinases that are allosterically activated by the binding of cGMP to their regulatory domains. youtube.comwikipedia.org This binding induces a conformational change that relieves the autoinhibition of the catalytic domain, allowing the kinase to phosphorylate its target substrates. youtube.comwikipedia.org
There are two main types of PKG in mammals, PKG-I and PKG-II, which are encoded by separate genes. tandfonline.comwikipedia.org PKG-I is predominantly found in the cytoplasm of smooth muscle cells, platelets, and other tissues, while PKG-II is typically anchored to the plasma membrane. tandfonline.comyoutube.com The phosphorylation of specific substrates by PKG leads to a variety of cellular responses, including changes in intracellular calcium levels, ion channel activity, and gene expression. wikipedia.org
The following interactive data table lists some of the known substrates of PKG and their roles in cellular processes.
| Substrate | Cellular Function |
| Vasodilator-stimulated phosphoprotein (VASP) | Regulation of actin dynamics, platelet aggregation, smooth muscle relaxation nih.govresearchgate.net |
| Inositol trisphosphate (IP3) receptor | Regulation of intracellular calcium release medchemexpress.com |
| Phospholamban | Regulation of sarcoplasmic reticulum Ca2+-ATPase (SERCA) in cardiac muscle nih.gov |
| Myosin light chain phosphatase | Promotes smooth muscle relaxation by dephosphorylating myosin light chains. |
| cGMP-gated cation channels | Mediate sensory transduction in the retina and olfactory epithelium. wikipedia.org |
| cGMP-regulated phosphodiesterases (PDEs) | Participate in feedback regulation of cGMP signaling. wikipedia.org |
| CFTR (Cystic fibrosis transmembrane conductance regulator) | Regulation of ion transport nih.gov |
Phosphodiesterases (PDEs) and cGMP Hydrolysis
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating cellular signaling pathways. wikipedia.org Their primary function is to terminate cyclic nucleotide signaling by catalyzing the hydrolysis of the phosphodiester bonds in the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.orgnih.gov47.251.13 This hydrolytic action converts cGMP to guanosine 5'-monophosphate (5'-GMP), effectively inactivating the second messenger and halting its downstream signaling effects. nih.govnih.gov
The regulation of intracellular cGMP levels is a delicate balance between its synthesis by guanylyl cyclases (GC) and its degradation by PDEs. mdpi.com By controlling the breakdown of cGMP, PDEs modulate the amplitude, duration, and spatial localization of cyclic nucleotide signaling. wikipedia.org This control is vital for a multitude of physiological processes, including the relaxation of vascular and airway smooth muscle, visual transduction, and neurotransmission. nih.govpatsnap.com
The PDE superfamily is diverse, comprising multiple families, each with various genes and splice variants. wikipedia.org This diversity allows for tissue-specific expression and regulation, enabling tailored control over cGMP signaling in different cellular contexts. fiveable.me For instance, PDE5, which is highly specific for cGMP, is prominently found in vascular smooth muscle cells and is a key regulator of blood flow. patsnap.comfiveable.me The mechanism of hydrolysis within the PDE catalytic site is highly conserved across the different families and involves a bimetal center that facilitates the nucleophilic attack on the phosphate (B84403) group of cGMP. nih.gov
The importance of PDEs in signaling is underscored by their role in "signalosomes," which are multi-molecular regulatory complexes. nih.gov Within these complexes, specific PDEs are localized to particular subcellular compartments, allowing them to precisely regulate distinct cGMP signaling pathways and their corresponding cellular functions. nih.gov This compartmentalization ensures that the cGMP signal is distributed correctly among its various effectors, such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels. mdpi.comoup.com The termination of the cGMP signal is a critical step in many sensory pathways; for example, in the retina, light activates a PDE that rapidly hydrolyzes cGMP, leading to the closure of cGMP-gated channels and the generation of a nerve impulse. oup.com
| Aspect | Description | Significance |
|---|---|---|
| Enzymatic Reaction | Catalyzes the hydrolysis of the 3',5'-phosphodiester bond in cGMP to form inactive 5'-GMP. nih.govnih.gov | Terminates cGMP-mediated signaling pathways. fiveable.me |
| Regulation | Controls the intracellular concentration, duration, and localization of cGMP signals. wikipedia.org | Allows for precise control over physiological processes like vasodilation and phototransduction. nih.govoup.com |
| Diversity | Exists in multiple families (e.g., PDE1-PDE11) with distinct substrate specificities and tissue distributions. wikipedia.orgfiveable.me | Enables specific regulation of cGMP signaling in different cell types and tissues. fiveable.me |
| Compartmentalization | Localized within specific subcellular "signalosomes" to regulate localized cGMP pools. nih.gov | Ensures specificity in signaling by directing the cGMP signal to appropriate downstream effectors. oup.com |
Allosteric Regulation of GTP-binding Proteins and GTPase Mechanisms
Guanosine Triphosphate (GTP)-binding proteins, often called G-proteins, are a large family of hydrolase enzymes that function as molecular switches in a vast array of fundamental cellular processes. wikipedia.org Their activity is central to signal transduction, protein synthesis, cell proliferation, and intracellular transport. wikipedia.orgnih.gov These proteins cycle between an active "ON" state when bound to GTP and an inactive "OFF" state when bound to Guanosine Diphosphate (B83284) (GDP). wikipedia.orgnih.gov This switching mechanism is a classic example of allosteric regulation, where binding of the GTP molecule at one site induces a conformational change that alters the protein's activity at a different site, enabling it to interact with downstream effectors. wikipedia.orgresearchgate.net
The transition between the active and inactive states is tightly controlled by two main families of regulatory proteins:
Guanine (B1146940) Nucleotide Exchange Factors (GEFs) : These proteins activate G-proteins by promoting the dissociation of the tightly bound GDP. wikipedia.org Since the intracellular concentration of GTP is significantly higher than that of GDP, GTP readily binds to the nucleotide-free G-protein, switching it to its active conformation. wikipedia.org GEFs essentially turn the signaling pathway "on". nih.gov
GTPase-Activating Proteins (GAPs) : These proteins terminate the signal by dramatically accelerating the G-protein's intrinsic ability to hydrolyze GTP to GDP and inorganic phosphate (Pi). wikipedia.orglibretexts.org This hydrolysis event returns the G-protein to its inactive GDP-bound state, thus turning the signal "off". wikipedia.org GAPs can increase the rate of GTP hydrolysis by several orders of magnitude. nih.gov
The hydrolysis of GTP is a critical event that serves as an internal timer for the signaling process. wikipedia.org The energy released during the cleavage of the terminal phosphate bond of GTP is not directly used to power cellular work in the same way as ATP hydrolysis often is; rather, the significance of the high free energy of hydrolysis is that it allows for an efficient and definitive transition from the active to the inactive state. nih.gov This conformational change, particularly in regions known as the "switch" domains, is what terminates the interaction with effector proteins. wikipedia.orgyoutube.com
This regulatory cycle ensures that signaling events are transient and precisely controlled. The G-protein remains active only for a limited time before the GAP-stimulated GTP hydrolysis inactivates it. wikipedia.org Mutations that impair the GTPase activity of a G-protein or its interaction with a GAP can lock the protein in a constitutively active state, leading to unregulated signaling, which is a common feature in various diseases, including cancer. wikipedia.orgwikipedia.org The entire process, from GEF-mediated activation to GAP-mediated inactivation, represents a finely tuned allosteric mechanism that is fundamental to cellular regulation. researchgate.netnih.gov
| State | Bound Nucleotide | Regulating Protein | Function of Regulator | Resulting Action |
|---|---|---|---|---|
| Inactive ("OFF") | GDP | GEF (Guanine Nucleotide Exchange Factor) | Promotes the release of GDP. wikipedia.org | Activation ("ON") |
| Active ("ON") | GTP | GAP (GTPase-Activating Protein) | Stimulates GTP hydrolysis to GDP. wikipedia.org | Inactivation ("OFF") |
Roles of Guanosine Triphosphate Gtp in Macromolecular Synthesis and Assembly
GTP Hydrolysis in Protein Translation (Ribosome Function)
The synthesis of proteins, or translation, is a highly energy-dependent process that occurs on ribosomes. quora.com GTP hydrolysis is a key energy source at multiple stages of translation, ensuring the fidelity and efficiency of polypeptide chain synthesis. vedantu.comquora.com Several protein factors, known as translational GTPases, utilize the energy from GTP hydrolysis to catalyze crucial steps in the initiation, elongation, and termination of protein synthesis. nih.gov
The process of translation is broadly divided into three phases: initiation, elongation, and termination, with specific GTP-requiring factors playing pivotal roles in each. vedantu.comyoutube.com
Initiation: In eukaryotes, the process begins with the formation of a ternary complex consisting of the initiator tRNA (Met-tRNAi), the eukaryotic initiation factor 2 (eIF2), and GTP. nih.gov This complex binds to the small ribosomal subunit (40S). libretexts.orglibretexts.org The subsequent hydrolysis of GTP to GDP by eIF2 is a crucial step that leads to the release of initiation factors and the joining of the large ribosomal subunit (60S) to form the complete initiation complex, ready to start protein synthesis. youtube.comlibretexts.orgwikipedia.org In prokaryotes, a similar role is played by initiation factor 2 (IF2), which also hydrolyzes GTP to ensure the correct assembly of the ribosomal subunits and the positioning of the initiator tRNA. nih.govnih.gov
Elongation: During the elongation phase, where the polypeptide chain is synthesized, GTP is essential for two key steps. wikipedia.orgyoutube.com The elongation factor Tu (EF-Tu) in prokaryotes (and its eukaryotic equivalent eEF1A) binds to an aminoacyl-tRNA and GTP. nih.gov This complex delivers the correct amino acid to the A site of the ribosome. wikipedia.org The hydrolysis of GTP by EF-Tu ensures the accurate pairing of the codon and anticodon and the subsequent release of the elongation factor. quizlet.compnas.org Following peptide bond formation, the ribosome translocates one codon down the mRNA. This movement is catalyzed by elongation factor G (EF-G) in prokaryotes (eEF2 in eukaryotes) and is powered by the hydrolysis of another molecule of GTP. wikipedia.orgyoutube.compnas.org
Termination: When a stop codon on the mRNA enters the A site, release factors (RFs) are recruited to terminate translation. libretexts.org In bacteria, release factor 3 (RF3), a GTPase, facilitates the dissociation of the class I release factors (RF1 or RF2) from the ribosome after the polypeptide chain has been released. nih.govnih.gov This process is dependent on GTP binding and hydrolysis. nih.gov
| Phase of Translation | Prokaryotic Factor | Eukaryotic Factor | Function Requiring GTP Hydrolysis |
| Initiation | IF2 | eIF2 | Promotes the binding of initiator tRNA and the assembly of the ribosomal subunits. nih.govnih.govnih.gov |
| Elongation | EF-Tu | eEF1A | Delivers aminoacyl-tRNA to the A site of the ribosome. wikipedia.orgnih.gov |
| Elongation | EF-G | eEF2 | Catalyzes the translocation of the ribosome along the mRNA. wikipedia.orgpnas.org |
| Termination | RF3 | eRF3 | Facilitates the dissociation of release factors from the ribosome. nih.govnih.gov |
The translational GTPases (IF2, EF-Tu, EF-G, and RF3) are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. pnas.orgproteopedia.org The ribosome itself plays a crucial role in stimulating the GTPase activity of these factors, acting as a GTPase-activating protein (GAP). pnas.orgrupress.org The binding of GTP and its subsequent hydrolysis induce significant conformational changes in both the translational factors and the ribosome. nih.govpnas.org These changes are essential for driving the unidirectional movement of the translational machinery and for ensuring the accuracy of protein synthesis. For instance, GTP hydrolysis by EF-G is coupled to large-scale conformational changes in the ribosome, including the rotation of the small subunit relative to the large subunit, which facilitates the movement of the mRNA and tRNAs. pnas.org Similarly, GTP hydrolysis by IF2 drives the ribosome into an elongation-competent conformation. nih.gov
GTP in Microtubule Dynamics and Cytoskeletal Regulation
Microtubules are dynamic polymers that are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. pnas.orgmolbiolcell.org The dynamic nature of microtubules, characterized by alternating phases of growth and shrinkage, is tightly regulated by the binding and hydrolysis of GTP by the tubulin subunits. berkeley.edunih.gov
Microtubules are assembled from heterodimers of α- and β-tubulin. pnas.org Each tubulin heterodimer binds two molecules of GTP. The GTP bound to α-tubulin is stable and not hydrolyzed, while the GTP bound to β-tubulin can be hydrolyzed to GDP. pnas.orgnih.gov During microtubule polymerization, GTP-bound tubulin dimers add to the growing end of the microtubule. biorxiv.org This addition of GTP-tubulin dimers forms a stabilizing structure at the microtubule tip known as the "GTP cap". molbiolcell.orgelifesciences.org The GTP cap is thought to protect the microtubule from depolymerization. molbiolcell.orgresearchgate.net
The dynamic instability of microtubules is characterized by four key parameters: the rate of growth, the rate of shrinkage, the frequency of "catastrophe" (the switch from growth to shrinkage), and the frequency of "rescue" (the switch from shrinkage back to growth). nih.gov GTP hydrolysis is a critical regulator of this process. pnas.org
After a GTP-tubulin dimer is incorporated into the microtubule lattice, the GTP on the β-tubulin is hydrolyzed to GDP. nih.gov This hydrolysis event is thought to induce a conformational change in the tubulin dimer, leading to mechanical strain within the microtubule lattice. pnas.orgbiorxiv.org The GDP-bound tubulin lattice is inherently less stable than the GTP-bound lattice. molbiolcell.org
The transition from growth to shrinkage, or catastrophe, is believed to occur when the rate of GTP hydrolysis at the microtubule end outpaces the rate of addition of new GTP-tubulin dimers, leading to the loss of the protective GTP cap. molbiolcell.orgnih.gov Once the GTP cap is lost, the unstable GDP-containing core of the microtubule is exposed, leading to rapid depolymerization. biorxiv.org The length of the GTP cap is a key determinant of microtubule stability, with a longer cap providing greater protection against catastrophe. elifesciences.orgnih.gov The use of slowly hydrolyzable GTP analogs, such as GMPCPP, has demonstrated that GTP hydrolysis is not required for polymerization but is essential for depolymerization and dynamic instability. molbiolcell.orgnih.govnih.gov
| Event in Microtubule Dynamics | Role of GTP | Consequence |
| Polymerization | GTP-tubulin dimers add to the microtubule end. biorxiv.org | Formation of a stabilizing GTP cap. molbiolcell.orgelifesciences.org |
| GTP Hydrolysis | GTP on β-tubulin is hydrolyzed to GDP within the microtubule lattice. nih.gov | Induces conformational strain and destabilizes the lattice. pnas.orgbiorxiv.org |
| Catastrophe | Loss of the GTP cap. molbiolcell.orgnih.gov | Rapid depolymerization of the microtubule. biorxiv.org |
| Stabilization | Presence of a GTP cap. molbiolcell.orgresearchgate.net | Promotes microtubule growth and prevents depolymerization. |
Guanosine (B1672433) Triphosphate (GTP) as a Substrate for RNA Synthesis (Transcription)
In addition to its roles in protein synthesis and cytoskeletal dynamics, guanosine triphosphate is a fundamental building block for the synthesis of ribonucleic acid (RNA) during the process of transcription. wikipedia.org During transcription, the genetic information encoded in DNA is copied into a complementary RNA molecule by an enzyme called RNA polymerase.
RNA is a polymer composed of four different ribonucleoside monophosphates: adenosine (B11128) monophosphate (AMP), guanosine monophosphate (GMP), cytidine (B196190) monophosphate (CMP), and uridine (B1682114) monophosphate (UMP). These are incorporated into the growing RNA chain from their corresponding nucleoside triphosphate precursors: ATP, GTP, CTP, and UTP.
RNA polymerase moves along the DNA template and catalyzes the formation of phosphodiester bonds between the ribonucleotides, using the energy released from the hydrolysis of the triphosphate precursors. nih.gov Therefore, GTP serves as the precursor for the incorporation of guanine (B1146940) bases into the newly synthesized RNA molecule. youtube.com Recent research has also shown the development of a ribozyme (a catalytic RNA molecule) that can synthesize GTP, which can then be used by an RNA polymerase ribozyme to incorporate GTP into RNA oligomers. nih.govnih.govresearchgate.net
Guanosine Triphosphate (GTP) in DNA Replication (Indirect Roles)
While not a direct substrate for DNA polymerase in the elongation of DNA strands, Guanosine Triphosphate (GTP) plays several crucial, indirect roles that are indispensable for the successful replication of DNA. These roles range from serving as a precursor for a direct DNA building block to participating in the essential priming events that initiate DNA synthesis.
One of the primary indirect contributions of GTP to DNA replication is its function as the metabolic precursor for deoxyguanosine triphosphate (dGTP). baseclick.euexcedr.comwikipedia.org dGTP is one of the four deoxynucleoside triphosphates (dNTPs) that are the fundamental building blocks for the synthesis of new DNA strands by DNA polymerase. baseclick.euexcedr.com The conversion of GTP to dGTP is a multi-step enzymatic process. A key rate-limiting step in this pathway is the reduction of guanosine diphosphate (B83284) (GDP), which is derived from GTP, to deoxyguanosine diphosphate (dGDP) by the enzyme ribonucleotide reductase (RNR). baseclick.eu Following this reduction, dGDP is phosphorylated to form dGTP. baseclick.eu The cellular pool of dGTP is tightly regulated and peaks during the S phase of the cell cycle to meet the demands of DNA synthesis. baseclick.eu Imbalances in the dGTP pool can lead to replication stress, mutations, and even cell cycle arrest, highlighting the critical importance of this GTP-dependent pathway for maintaining genome stability. baseclick.eu
Furthermore, GTP is essential for the synthesis of RNA primers, which are required to initiate DNA synthesis. baseclick.eu DNA polymerases are incapable of initiating DNA synthesis de novo; they can only extend a pre-existing nucleic acid strand. The enzyme primase, a type of RNA polymerase, synthesizes short RNA sequences, typically 10-12 nucleotides long, that are complementary to the DNA template. These RNA primers provide the necessary 3'-hydroxyl group for DNA polymerase to begin adding deoxyribonucleotides. creative-proteomics.com Primase utilizes the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP) as substrates for RNA primer synthesis. creative-proteomics.comoup.com Therefore, GTP is a direct building block for these essential initiator molecules. baseclick.eu This role is particularly critical for the lagging strand, where DNA is synthesized discontinuously in Okazaki fragments, each requiring its own RNA primer to be initiated.
Finally, recent research has uncovered a role for GTP in promoting the assembly of certain protein-DNA complexes involved in DNA metabolism. For example, in the context of P-element transposition in Drosophila, GTP acts as a cofactor to stimulate the assembly of the initial synaptic complex between the transposase enzyme and the DNA ends. nih.gov While distinct from chromosomal replication, this finding illustrates how GTP can facilitate the interaction between proteins and DNA, a fundamental aspect of the assembly of the DNA replication machinery.
Table 1: Summary of Indirect Roles of Guanosine Triphosphate (GTP) in DNA Replication
| Role | Description | Key Enzymes/Processes Involved | Significance |
| Precursor for dGTP Synthesis | GTP is the metabolic starting point for the synthesis of deoxyguanosine triphosphate (dGTP), a direct building block for DNA. baseclick.euexcedr.com | Ribonucleotide Reductase (RNR) | Provides one of the four essential deoxynucleotides required for DNA polymerase to synthesize new DNA strands. baseclick.eu |
| Synthesis of RNA Primers | GTP is one of the four ribonucleoside triphosphates used by the enzyme primase to synthesize short RNA primers. baseclick.eu | Primase (DNA-dependent RNA polymerase) | RNA primers are essential for initiating DNA synthesis, as DNA polymerases cannot start a new strand de novo. |
| Energetics and Regulation | GTP provides energy for specific biosynthetic pathways that support replication and is involved in regulatory G-protein signaling that controls the cell cycle. baseclick.euwikipedia.org | Nucleoside-diphosphate kinase, G-proteins | Ensures a balanced supply of nucleotides and proper timing of DNA replication initiation. baseclick.euquora.com |
| Assembly of Protein-DNA Complexes | GTP can act as a cofactor to promote the formation of specific protein-DNA complexes. nih.gov | Transposase (in specific systems) | Facilitates the assembly of the necessary machinery at DNA sites, a principle relevant to replication fork assembly. nih.gov |
Guanosine Triphosphate Gtp in Membrane Trafficking and Vesicular Transport
Rab GTPases in Vesicle Budding, Tethers, and Fusion
The Rab family of small GTPases represents the largest group of monomeric GTPases and acts as master regulators of membrane trafficking, ensuring the specificity of vesicular transport. nih.govyoutube.com Each of the approximately 60 different Rab proteins in humans is localized to specific intracellular membranes, giving each organelle a unique identity and ensuring vesicles are targeted to the correct destination. youtube.comresearchgate.net The Rab GTPase cycle is central to almost every stage of a vesicle's life, from its formation to its fusion with a target membrane. nih.gov
In their active, GTP-bound state, Rab proteins associate with the vesicle membrane and recruit a wide array of effector proteins. nih.gov These effectors include tethering factors, which are long, filamentous proteins or multi-subunit complexes that act as bridges between the vesicle and its target membrane. nih.gov This "tethering" is the initial recognition step that brings the vesicle into close proximity with the correct acceptor compartment. researchgate.net Following tethering, Rabs facilitate the docking process, which involves the formation of a stable complex between v-SNAREs on the vesicle and t-SNAREs on the target membrane, ultimately leading to membrane fusion. nih.gov The nucleotide cycling of Rab GTPases provides temporal specificity, while their interaction with specific effectors ensures directional accuracy in transport. researchgate.net
| Rab GTPase Family | Primary Function in Vesicular Transport | Key Processes Mediated |
| Rab GTPases | Master regulators of membrane identity and vesicle targeting. nih.gov | Recruitment of tethering factors, vesicle docking, and regulation of SNARE-mediated fusion. researchgate.netnih.gov |
Arf GTPases in Coat Protein Assembly and Membrane Remodeling
The ADP-Ribosylation Factor (Arf) family of GTPases plays a primary role in the initiation of vesicle formation by recruiting protein coats to donor membranes. nih.govnus.edu.sg Like other small GTPases, Arfs are regulated by a GTP/GDP cycle. frontiersin.org When activated to their GTP-bound state by a GEF, Arf proteins undergo a conformational change that exposes an N-terminal amphipathic helix, which inserts into the lipid bilayer of the donor membrane. nus.edu.sgfrontiersin.org
Once anchored to the membrane, GTP-bound Arf proteins recruit coat protein complexes (coatomers) such as COPI, COPII, and clathrin adaptors. nih.govnus.edu.sg This recruitment is the critical first step in vesicle budding. The assembly of the protein coat on the membrane surface helps to select cargo for transport and, importantly, induces membrane curvature, forcing the flat membrane to deform into a spherical bud. nih.govfrontiersin.org For example, the Arf-like protein Sar1 initiates the assembly of the COPII coat at the endoplasmic reticulum (ER) to form vesicles destined for the Golgi apparatus, while Arf1 recruits the COPI coat for retrograde transport from the Golgi back to the ER. nih.govnus.edu.sgpnas.org Recent studies have also revealed that Arf proteins themselves possess the ability to bend membranes and can form a protein lattice on tubulated membranes, contributing directly to the fission stage of vesicle formation. pnas.org
| Arf GTPase Family | Primary Function in Vesicular Transport | Key Processes Mediated |
| Arf GTPases | Initiation of vesicle formation through coat protein recruitment. nih.govnus.edu.sg | Recruitment of COPI, COPII, and clathrin coats; induction of membrane curvature and budding. nih.govfrontiersin.orgpnas.org |
Rho GTPases in Membrane Trafficking Pathways
While traditionally recognized as master regulators of the actin cytoskeleton, the Rho family of GTPases also plays a direct and crucial role in controlling intracellular membrane trafficking. nih.govnih.gov Their function in transport is often linked to their ability to organize actin filaments, which serve as tracks for vesicle movement and can influence the structure of organelles like the Golgi complex. mdpi.comtandfonline.com
Distinct pools of Rho GTPases have been identified on various endomembranes, including the Golgi and endosomes, where they regulate both endocytic and exocytic pathways. nih.govtandfonline.com For instance, certain Rho proteins can promote actin polymerization on endomembranes, which can drive the movement of transport carriers or facilitate budding processes. nih.gov Cdc42, a well-characterized Rho family member, is involved in transport between the ER and Golgi as well as in post-Golgi transport. mdpi.com Other members, like RhoB and RhoD, are localized to endosomes and regulate endosomal trafficking and vesicle movement. nih.gov The regulation of membrane trafficking by Rho GTPases occurs through a diverse network of effector proteins that can influence cytoskeletal dynamics, change local lipid composition, or interact with other trafficking machinery. nih.gov
| Rho GTPase Family | Primary Function in Vesicular Transport | Key Processes Mediated |
| Rho GTPases | Regulation of vesicle movement and organelle dynamics, often via the actin cytoskeleton. nih.govmdpi.com | Control of endocytic and exocytic pathways; regulation of Golgi architecture; actin-based vesicle motility. nih.govtandfonline.com |
Role of Dynamin GTPases in Membrane Fission
Dynamin is a large GTPase essential for the final step of vesicle budding: the scission or "pinching off" of the newly formed vesicle from the donor membrane. nih.govsemanticscholar.org This process, known as membrane fission, is critical for clathrin-mediated endocytosis and other vesicular transport events. nih.govplos.org Unlike the small monomeric GTPases, dynamin has the remarkable property of self-assembling into rings and helical polymers. nih.govsemanticscholar.org
During vesicle formation, dynamin is recruited to the neck of the budding vesicle, where it oligomerizes into a helical collar. embopress.orgh1.co The binding of GTP induces a conformational change in the dynamin polymer, causing it to constrict. embopress.org The subsequent hydrolysis of GTP to GDP is thought to generate the mechanical force required to sever the membrane neck, releasing the free vesicle into the cytosol. embopress.orgh1.co This function is indispensable; inhibition of dynamin's GTPase activity leads to the accumulation of deeply invaginated coated pits that are unable to detach from the parent membrane. plos.orgembopress.org Therefore, dynamin acts as a mechanochemical enzyme that uses the energy from GTP hydrolysis to perform the physical work of membrane fission. nih.govembopress.org
| Dynamin GTPase Family | Primary Function in Vesicular Transport | Key Processes Mediated |
| Dynamin GTPases | Catalysis of membrane fission to release nascent vesicles. nih.govembopress.org | Self-assembly into a helical collar at the vesicle neck; GTP-hydrolysis-driven constriction and membrane scission. semanticscholar.orgembopress.orgh1.co |
Guanosine Triphosphate Gtp in Cellular Energetics and Homeostasis
GTP Generation in the Citric Acid Cycle (Succinyl-CoA Synthetase)
The primary site of GTP generation through substrate-level phosphorylation occurs during the fifth step of the citric acid cycle (also known as the Krebs or TCA cycle). byjus.comaklectures.comproteopedia.org This reaction is catalyzed by the mitochondrial enzyme succinyl-CoA synthetase (SCS), also known as succinate (B1194679) thiokinase. wikipedia.org SCS facilitates the reversible conversion of succinyl-CoA to succinate. proteopedia.orgwikipedia.org This exergonic reaction, involving the cleavage of a high-energy thioester bond in succinyl-CoA, releases sufficient energy to drive the phosphorylation of a nucleoside diphosphate (B83284). aklectures.com
The reaction proceeds as follows: Succinyl-CoA + Pi + NDP ↔ Succinate + CoA + NTP wikipedia.org
In this reaction, Pi represents inorganic phosphate (B84403), NDP is a nucleoside diphosphate (GDP or ADP), and NTP is a nucleoside triphosphate (GTP or ATP). wikipedia.org The process is the only step in the citric acid cycle where a high-energy phosphate bond is directly created at the substrate level. aklectures.comwikipedia.org
The mechanism involves three main steps:
An inorganic phosphate molecule displaces Coenzyme A (CoA) from succinyl-CoA, forming the intermediate succinyl phosphate. wikipedia.org
A catalytic histidine residue on the enzyme removes the phosphate group from succinyl phosphate, creating succinate and a phosphorylated histidine intermediate. proteopedia.orgwikipedia.org
The phosphoryl group is then transferred from the phosphohistidine (B1677714) to a nucleoside diphosphate (GDP), generating the high-energy nucleoside triphosphate (GTP). wikipedia.org
Mammalian cells possess two distinct isoforms of succinyl-CoA synthetase, which differ in their nucleotide specificity. scholaris.ca This specificity is determined by the β-subunit of the heterodimeric enzyme. wikipedia.orgscholaris.ca
GTP-specific succinyl-CoA synthetase (G-SCS) : Utilizes GDP as a substrate and is encoded by the SUCLG2 gene. This form is predominantly found in tissues with high anabolic activity, such as the liver and kidneys. wikipedia.org
ATP-specific succinyl-CoA synthetase (A-SCS) : Utilizes ADP as a substrate and is encoded by the SUCLA2 gene. This isoform is more prevalent in tissues with high energy consumption, like the heart and brain. wikipedia.org
This tissue-specific distribution highlights the distinct metabolic roles of the GTP and ATP pools within the cell.
| Characteristic | GTP-specific SCS (G-SCS) | ATP-specific SCS (A-SCS) |
|---|---|---|
| Gene (β-subunit) | SUCLG2 | SUCLA2 |
| Substrate | GDP | ADP |
| Product | GTP | ATP |
| Primary Tissue Location | Liver, Kidneys (Anabolic tissues) | Heart, Brain (Consuming tissues) |
Role of GTP in Gluconeogenesis
GTP provides the essential phosphoryl group energy for a critical, rate-limiting step in gluconeogenesis, the metabolic pathway for synthesizing glucose from non-carbohydrate precursors. ebi.ac.ukwikipedia.orgwsu.edu This process, which occurs mainly in the liver and to a lesser extent in the kidneys, is vital for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.orgpharmaguideline.com
The specific reaction requiring GTP is the conversion of oxaloacetate to phosphoenolpyruvate (B93156) (PEP), catalyzed by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). quora.comebi.ac.ukwikipedia.org This step is a crucial bypass of the irreversible glycolysis reaction catalyzed by pyruvate (B1213749) kinase. quora.com
The reaction is as follows: Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂ quora.com
The PEPCK enzyme exists in both cytosolic and mitochondrial isoforms, both of which utilize GTP. wikipedia.org The combined actions of pyruvate carboxylase (which converts pyruvate to oxaloacetate) in the mitochondria and PEPCK (which converts oxaloacetate to PEP) provide an energetically favorable route to bypass the pyruvate kinase step of glycolysis. wsu.edu
| Step | Enzyme | High-Energy Phosphate Molecules Consumed (per molecule of glucose) |
|---|---|---|
| Pyruvate → Oxaloacetate | Pyruvate Carboxylase | 2 ATP |
| Oxaloacetate → Phosphoenolpyruvate | Phosphoenolpyruvate Carboxykinase (PEPCK) | 2 GTP |
| 3-Phosphoglycerate → 1,3-Bisphosphoglycerate | Phosphoglycerate Kinase | 2 ATP |
| Total | 4 ATP + 2 GTP |
Interplay between ATP and GTP Energy Pools
While ATP serves as the cell's primary and universal energy currency, the cellular pools of ATP and GTP are dynamically interconnected, maintaining a carefully regulated equilibrium. quora.combiologyonline.com This balance is crucial because although the free energy released by the hydrolysis of ATP and GTP is virtually identical, they are utilized in distinct and specific metabolic roles. nih.gov GTP is preferentially used for energy-requiring processes in protein synthesis and signal transduction, while ATP is more broadly used in biosynthesis and other energy-transfer reactions. wikipedia.orgnih.govquora.com
The key enzyme responsible for maintaining the equilibrium between these two nucleotide triphosphate pools is nucleoside-diphosphate kinase (NDPK) . wikipedia.orgwikipedia.org NDPK catalyzes the reversible transfer of the terminal phosphate group from any nucleoside triphosphate to any nucleoside diphosphate. wikipedia.org The most significant of these reactions is the conversion of GTP to ATP:
GTP + ADP ↔ GDP + ATP wikipedia.orgwikipedia.org
This enzymatic link allows the cell to buffer its energy supply. NDPK activity ensures that the concentrations of different nucleoside triphosphates are balanced, providing CTP for lipid synthesis, UTP for polysaccharide synthesis, and GTP for protein synthesis and signaling, largely by drawing from the abundant ATP pool. wikipedia.org Research suggests that the separation of ATP and GTP pools allows for a form of metabolic compartmentation, where GTP is dedicated to the energy-intensive process of translation at the ribosome, while ATP fuels the biosynthesis of the necessary components. nih.govarxiv.org This division of labor has been conserved throughout evolution. nih.govarxiv.org
Research Methodologies and Techniques for Investigating 5 Gtp Sodium Salt Dependent Processes
Spectroscopic Techniques (e.g., Fluorescence-based Assays for GTPase Activity, FRET)
Spectroscopic techniques are pivotal for studying the dynamics of GTP binding and hydrolysis in real-time. Fluorescence-based assays, in particular, offer high sensitivity and are readily adaptable to high-throughput screening.
Fluorescence-based Assays for GTPase Activity: These assays monitor the activity of GTPases, the enzymes that hydrolyze GTP to Guanosine (B1672433) diphosphate (B83284) (GDP). One common approach utilizes fluorescently labeled GTP analogs, such as BODIPY-FL-GTP. nih.gov When this analog is bound to a GTPase, its fluorescence properties change. The exchange of the fluorescent analog for unlabeled GTP, or its hydrolysis to a fluorescent GDP analog, leads to a detectable change in the fluorescence signal, allowing for the real-time measurement of GTPase activity. nih.govnih.gov Another method employs a fluorescently labeled phosphate-binding protein that reports the generation of free inorganic phosphate (B84403) upon GTP hydrolysis, providing a direct measure of enzyme kinetics. nih.govresearchgate.net
Förster Resonance Energy Transfer (FRET): FRET is a powerful tool for measuring molecular proximity and interactions. nih.govnih.gov In the context of GTP-dependent processes, FRET can be used to monitor the association of a G protein with its receptor or effector proteins. revvity.com This is typically achieved by labeling the two proteins of interest with a donor and an acceptor fluorophore. When the proteins are in close proximity (i.e., interacting), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence. This FRET signal is a direct indicator of the protein-protein interaction, which is often dependent on the GTP-bound state of the G protein. nih.govrevvity.com
| Technique | Principle | Application in GTP-dependent Processes | Example Fluorescent Probes |
|---|---|---|---|
| Fluorescence-based GTPase Assay | Change in fluorescence upon GTP binding, hydrolysis, or phosphate release. nih.govnih.gov | Real-time measurement of GTPase enzymatic activity. nih.gov | BODIPY-FL-GTP, mant-GDP, MDCC-PBP. nih.govnih.gov |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity. nih.govnih.gov | Monitoring protein-protein interactions, such as GPCR-G protein coupling. revvity.com | CFP-YFP, various organic dyes. nih.gov |
Isotopic Labeling and Tracing of GTP Metabolism
Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules within a cell. wikipedia.orgnih.gov By replacing atoms in GTP with their stable or radioactive isotopes, researchers can follow the incorporation and conversion of GTP in various biochemical pathways.
Stable isotope labeling involves the use of non-radioactive isotopes, such as ¹³C, ¹⁵N, or ¹⁸O, which can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdoi.org For instance, cells can be cultured in media containing ¹³C-labeled glucose, which will be metabolized and incorporated into the guanine (B1146940) base of GTP. By analyzing the mass shifts in GTP and its downstream metabolites, researchers can map out the flux through nucleotide synthesis pathways. nih.gov
Radiolabeling utilizes radioactive isotopes like ³²P or ³⁵S. A common application is the use of [γ-³²P]GTP to measure GTPase activity. In this assay, the hydrolysis of [γ-³²P]GTP by a GTPase results in the release of radioactive inorganic phosphate ([³²P]Pi), which can be separated from the unhydrolyzed nucleotide and quantified. pnas.org Similarly, [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is often used in filter-binding assays to measure the binding of GTP to G proteins. pnas.org Photoaffinity GTP analogs, such as [³²P]AAGTP, can be used to covalently label GTP-binding proteins upon photoactivation, facilitating their identification. nih.govnih.gov
| Isotope Type | Isotope Example | Detection Method | Application in GTP Metabolism Studies |
|---|---|---|---|
| Stable Isotope | ¹³C, ¹⁵N | Mass Spectrometry, NMR | Tracing the metabolic flux of GTP synthesis and utilization. nih.govgeneralmetabolics.com |
| Radioisotope | ³²P, ³⁵S | Scintillation Counting, Autoradiography | Measuring GTPase activity and GTP binding to proteins. pnas.orgnih.gov |
Genetic Perturbation Approaches (e.g., Gene Knockout/Knockdown of GTP-binding Proteins)
Genetic perturbation techniques are essential for elucidating the physiological function of specific GTP-binding proteins. By reducing or eliminating the expression of a particular G protein, researchers can observe the resulting phenotypic changes and infer the protein's role in cellular processes.
Gene Knockout: This technique involves the permanent disruption of a gene, leading to a complete loss of function of the encoded protein. While a powerful tool, it can sometimes be lethal if the targeted G protein is essential for cell survival.
Gene Knockdown: A more common approach is gene knockdown, which reduces the expression of a target gene temporarily. idtdna.com This is often achieved using RNA interference (RNAi), where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells. nih.govwikipedia.org These small RNA molecules are complementary to the messenger RNA (mRNA) of the target G protein, leading to its degradation and a subsequent decrease in protein levels. idtdna.comnih.gov For example, siRNA-mediated knockdown of a specific G protein-coupled receptor (GPCR) can be used to determine its role in a particular signaling pathway. nih.gov The effectiveness of the knockdown can be quantified at both the mRNA and protein levels. nih.govresearchgate.net
| Approach | Mechanism | Outcome | Application to GTP-binding Proteins |
|---|---|---|---|
| Gene Knockout | Permanent disruption of the target gene. | Complete and permanent loss of protein function. | Studying the essential roles of G proteins. |
| Gene Knockdown (siRNA/shRNA) | Introduction of small RNA molecules that target mRNA for degradation. idtdna.comnih.gov | Temporary and partial reduction in protein expression. idtdna.com | Investigating the function of specific G proteins in signaling pathways. nih.govaacrjournals.org |
Biochemical Reconstitution Systems for GTP-Dependent Pathways
Biochemical reconstitution allows for the study of GTP-dependent pathways in a controlled, cell-free environment. By purifying the individual components of a signaling cascade, such as a receptor, G protein, and effector enzyme, researchers can reconstitute the pathway in vitro. nih.gov This approach provides a powerful means to study the molecular mechanisms of signal transduction without the complexities of the cellular milieu.
In a typical reconstitution experiment, purified components are combined in a test tube with GTP sodium salt and other necessary cofactors. The activity of the pathway can then be measured, for example, by monitoring the production of a second messenger by the effector enzyme. These systems are invaluable for determining the stoichiometry of protein interactions, measuring kinetic parameters, and dissecting the specific roles of each component in the signaling process. researchgate.net
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM of GTP-bound Proteins)
Structural biology techniques provide high-resolution, three-dimensional views of GTP-binding proteins, offering profound insights into their mechanism of action.
X-ray Crystallography: This technique has been instrumental in determining the atomic structures of numerous G proteins in both their GTP- and GDP-bound states. By analyzing these structures, researchers can understand how GTP binding induces conformational changes that switch the protein to its active state.
Cryogenic Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a revolutionary technique for determining the structures of large, dynamic protein complexes, such as GPCR-G protein complexes. oup.comnih.gov This method involves flash-freezing purified protein complexes in a thin layer of vitrified ice and then imaging them with an electron microscope. researchgate.netnih.gov Computational methods are then used to reconstruct a 3D model from thousands of 2D images. researchgate.net Cryo-EM has provided unprecedented views of how receptors engage with G proteins and facilitate the exchange of GDP for GTP. oup.comnih.gov
| Technique | Principle | Resolution | Application to GTP-bound Proteins |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a protein crystal. | Atomic | Determining the precise 3D structures of individual G proteins and their domains. |
| Cryo-EM | Electron microscopy of flash-frozen protein samples. researchgate.netnih.gov | Near-atomic | Visualizing the structures of large, flexible complexes like GPCR-G protein assemblies. oup.comnih.govresearchgate.net |
Affinity Purification and Mass Spectrometry for GTP-binding Proteins
Identifying the full complement of GTP-binding proteins and their interaction partners is crucial for understanding GTP-dependent signaling networks. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful approach for achieving this. nih.gov
In this method, a "bait" protein, which can be a GTP-binding protein or a protein that interacts with them, is used to pull down its binding partners from a cell lysate. nih.govrupress.org The bait can be an endogenous protein targeted by a specific antibody or a tagged protein that can be captured on an affinity matrix. After washing away non-specific binders, the purified protein complexes are eluted and analyzed by mass spectrometry. embopress.orgyoutube.com Mass spectrometry identifies the proteins in the complex by measuring the mass-to-charge ratio of their constituent peptides. nih.gov This approach can be used to identify novel GTP-binding proteins, as well as their upstream regulators (e.g., GEFs) and downstream effectors. nih.gov
In Vitro and Ex Vivo Models for Studying GTP Dynamics
In vitro and ex vivo models provide simplified and controlled systems for studying the dynamics of GTP-dependent processes.
In Vitro Models: These models utilize purified components or subcellular fractions (e.g., plasma membranes) to study specific aspects of G protein signaling. nih.gov For example, in vitro GTP hydrolysis assays using purified GTPases can provide information on their intrinsic enzymatic activity and how it is modulated by GTPase-activating proteins (GAPs). nih.govresearchgate.net
Ex Vivo Models: Ex vivo models use tissues or organs that have been removed from an organism. nih.gov These models, such as organotypic cultures of muscle tissue, maintain the structural and functional integrity of the tissue, allowing for the study of GTP-dependent processes in a more physiologically relevant context than isolated cells. nih.gov For example, siRNA-mediated knockdown of a specific gene in an ex vivo gastric muscle preparation can be used to investigate its role in neuromuscular signaling. nih.gov
Genetically-Encoded GTP Sensors (e.g., GEVALs)
The study of cellular processes involving Guanosine-5'-triphosphate (GTP) has been significantly advanced by the development of tools for its quantitative evaluation in live cells. researchgate.net Among the most prominent of these are the genetically encoded fluorescent ratiometric GTP sensors known as GEVALs (GTP evaluators). researchgate.netspringernature.com These biosensors allow for the real-time monitoring of spatiotemporal changes in intracellular GTP levels, providing crucial insights into the dynamics of GTP-dependent signaling pathways. springernature.comnih.gov
Genetically encoded fluorescent biosensors are powerful tools for studying cell signaling and metabolism due to their ability to provide live-cell measurements with high spatiotemporal resolution. nih.gov They generally consist of a sensing unit that responds to an analyte and a reporting unit, typically one or two fluorophores, that transduces this response into a change in spectroscopic properties. nih.gov
The construction of GEVALs is a prime example of sophisticated biosensor engineering. They are created by inserting a circularly permuted yellow fluorescent protein (cpYFP) into a specific region of the bacterial G protein FeoB. springernature.comnih.gov This region of FeoB undergoes a significant conformational change upon binding to GTP. springernature.com When GTP binds to the FeoB component of the sensor, the resulting conformational shift alters the environment of the cpYFP chromophore, leading to a ratiometric change in its fluorescence. springernature.comnih.gov This ratiometric output provides an internally normalized response, which corrects for variations in sensor expression levels and allows for more reliable quantification of GTP concentrations. springernature.comresearchgate.net
Researchers have developed a series of GEVALs by introducing specific mutations into the FeoB protein to alter its affinity for GTP. researchgate.netspringernature.com This has resulted in a panel of sensors with a wide dynamic range, capable of measuring GTP concentrations across the typical physiological spectrum found in mammalian cells. researchgate.net For instance, the GEVAL530 variant has an effective dissociation constant (Keff) of approximately 528 µM, making it well-suited to cover the cellular GTP range of 300 to 800 µM. researchgate.net A key advantage of these sensors is their high selectivity for GTP over other nucleotides like ATP and GDP. researchgate.net
Applications of GEVALs:
Spatiotemporal GTP Dynamics: GEVALs have been successfully used to detect and visualize changes in GTP levels and distribution within living cells. springernature.com
High-Throughput Screening: Their fluorescent properties make them suitable for high-throughput screening assays to identify molecules that modulate intracellular GTP levels. researchgate.netspringernature.com
Disease Research: GEVALs have been employed to investigate the role of GTP in various diseases. For example, they were used to track GTP levels in neurons from aged Alzheimer's disease model mice, revealing an age-dependent reduction in free/bound GTP levels in living hippocampal neurons. researchgate.netfoodandwine.com This research highlighted GTP as a crucial energy source for vital brain functions and suggested that restoring its levels could be a therapeutic strategy. foodandwine.com
Table 1: Characteristics of Selected Genetically-Encoded GTP Sensors (GEVALs)
| Sensor Name | Sensing Domain | Fluorophore | Affinity (Keff) | Key Features & Applications |
| GEVAL | Bacterial G protein FeoB | cpYFP | Variable (mutations alter affinity) | Ratiometric fluorescence upon GTP binding; suitable for live-cell imaging and high-throughput screening. springernature.comnih.gov |
| GEVAL530 | Mutated FeoB | cpYFP | ~528 µM | Optimized for the typical physiological range of GTP in mammalian cells (300-800 µM). researchgate.net |
Computational Modeling and Simulation of GTP-driven Processes
Computational modeling and simulation have become indispensable tools for investigating the molecular mechanisms of GTP-driven processes at an atomic level of detail. acs.org Techniques such as molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) simulations provide insights that are often inaccessible through experimental methods alone. mdpi.comnih.gov These approaches allow researchers to explore the dynamics, energetics, and reaction pathways of GTP hydrolysis, a fundamental reaction catalyzed by GTPase enzymes that acts as a molecular switch in countless cellular functions. acs.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations compute the motion of atoms in a molecular system over time by solving Newton's equations of motion. This technique allows for the exploration of the conformational landscape of GTP-bound proteins, revealing how these enzymes fluctuate and interact with their environment. rsc.org For instance, MD studies on Ras proteins, a superfamily of small GTPases, have demonstrated that oncogenic mutations can alter the conformational ensembles of the protein, affecting the flexibility of key regions involved in GTP hydrolysis and effector protein binding. acs.orgnih.gov Simulations can also elucidate the role of individual components, such as the phosphate-binding loop (P-loop), in the mechanochemical energy conversion process following GTP hydrolysis. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: GTP hydrolysis is a chemical reaction that involves the breaking and forming of covalent bonds. While classical MD simulations are excellent for studying conformational changes, they cannot describe these quantum mechanical events. QM/MM simulations address this limitation by treating a small, chemically active region of the system (e.g., the GTP molecule and key catalytic residues) with quantum mechanics, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics force fields. mdpi.comacs.org
This hybrid approach has been instrumental in elucidating the controversial mechanism of GTP hydrolysis. acs.orgnih.gov QM/MM studies have been used to:
Calculate Reaction Energy Profiles: By computing the Gibbs energy profiles, researchers can determine the activation barriers for different steps in the hydrolysis reaction, helping to distinguish between proposed mechanisms, such as substrate-assisted or solvent-assisted pathways. mdpi.comnih.gov
Characterize Transition States: These simulations can model the high-energy transition states of the reaction, providing a detailed picture of the bond cleavage and formation process. nih.gov
Analyze Charge Distribution: QM/MM calculations can reveal how the protein environment influences the electron distribution within the GTP molecule, polarizing specific bonds to facilitate nucleophilic attack by a water molecule. nih.gov For example, simulations have shown that in Ras-bound GTP, there is a shift of negative charge toward the β-phosphate from the γ-phosphate, which likely contributes to catalysis by lowering the activation energy. nih.gov
Combined QM/MM MD simulations further enhance these investigations by incorporating thermal fluctuations and entropic effects, providing a more accurate representation of the reaction dynamics in a physiological environment. mdpi.com These advanced computational methods have confirmed that the hydrolysis mechanism often involves the active participation of catalytic residues, such as a glutamine side chain, in positioning the nucleophilic water molecule and stabilizing the transition state. mdpi.com
Table 2: Comparison of Computational Methodologies for Studying GTP-Driven Processes
| Methodology | Principle | Strengths | Applications in GTP Research |
| Molecular Dynamics (MD) | Solves classical equations of motion for all atoms in the system. | Simulates large systems over long timescales (nanoseconds to microseconds); reveals protein dynamics and conformational changes. rsc.org | Investigating conformational changes in GTPases upon GTP binding; studying the effects of mutations on protein flexibility and interactions. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a small, reactive region with QM and the larger environment with MM. | Accurately models chemical reactions (bond breaking/forming); calculates reaction energy profiles and transition states. mdpi.comnih.gov | Elucidating the detailed mechanism of GTP hydrolysis; analyzing charge distribution changes during catalysis; determining activation energy barriers. mdpi.comnih.gov |
| QM/MM MD | Combines QM/MM with molecular dynamics. | Includes dynamic and entropic effects in the simulation of chemical reactions, providing more realistic energy profiles. mdpi.com | Computing Gibbs free energy profiles of the GTP hydrolysis reaction; refining reaction pathways by accounting for thermal fluctuations. mdpi.com |
Emerging Concepts and Future Directions in Guanosine Triphosphate Gtp Research
Spatiotemporal Regulation and Compartmentalization of GTP Pools
Traditionally, intracellular GTP levels were thought to be uniform and static. However, the development of genetically encoded GTP sensors, known as GEVALs (GTP Evaluators), has revolutionized this understanding. nih.gov These tools have revealed that free intracellular GTP is not homogeneously distributed but rather exists in dynamic gradients, with distinct regions of high and low concentrations within living cells. nih.govresearchgate.net This heterogeneous distribution suggests that the localized production and consumption of GTP can create microenvironments that influence specific cellular phenotypes. nih.gov
The concept of metabolic compartmentalization is central to this new paradigm. frontiersin.org Evidence suggests that enzymes involved in GTP biosynthesis can form multi-enzyme complexes to channel substrates and enhance the efficiency of GTP production in specific subcellular locations. nih.gov An example is the "purinosome," a complex containing enzymes for de novo purine (B94841) synthesis that forms in the cytosol during purine deficiency. nih.gov More recently, a similar complex for guanylate biosynthesis, termed the "guanylosome," has been proposed. nih.gov
Research has shown that enzymes responsible for GTP production, such as inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2), GMP synthase (GMPS), and others, co-localize in the protrusions (lamellipodia) of migrating and invading cancer cells. nih.govduke.edu This compartmentalization leads to elevated GTP levels at the leading edge, which is crucial for processes like cell motility and invasion. nih.govfrontiersin.org Targeting the localization of IMPDH2 away from these protrusions drastically reduces the invasive capacity of cancer cells without altering the total intracellular GTP pool, highlighting the importance of where GTP is produced, not just how much. nih.govduke.edu This spatiotemporal regulation allows cells to meet the high energetic and signaling demands of specific processes, such as cytoskeletal reorganization, in a localized manner. nih.govfrontiersin.org
| Key Concepts in GTP Spatiotemporal Regulation | Description | Supporting Findings |
| GTP Gradients | Non-uniform distribution of free GTP within the cell, creating localized pools. nih.gov | Revealed by genetically encoded GTP sensors (GEVALs). nih.gov |
| Metabolic Compartmentalization | Formation of multi-enzyme complexes to localize metabolic pathways. frontiersin.org | "Purinosome" for purine synthesis; proposed "guanylosome" for GTP synthesis. nih.gov |
| Localized GTP Synthesis | Enrichment of GTP biosynthesis enzymes in specific subcellular regions like the leading edge of migrating cells. nih.govfrontiersin.org | Co-localization of IMPDH2, GMPS, GMPR, and NME1 in protrusions of invading cancer cells. nih.gov |
| Functional Significance | Local GTP pools regulate specific cellular processes such as cell migration and invasion. nih.govduke.edu | High GTP levels in protrusions are required for cancer cell invasion. nih.gov |
Cross-talk Between GTP-dependent Pathways and Other Cellular Networks
GTP-dependent signaling, primarily mediated by GTP-binding proteins (G-proteins), does not operate in isolation. It engages in extensive crosstalk with other cellular signaling networks to orchestrate complex biological responses. nih.govnih.gov Small GTPases, a superfamily of molecular switches, are central to this integration. nih.govwisdomlib.org These proteins cycle between an active GTP-bound state and an inactive GDP-bound state, allowing them to regulate a multitude of cellular functions, including cell growth, differentiation, and cytoskeletal organization. baseclick.eumdpi.com
Signaling cascades involving small GTPases like Ras, Rho/Rac, and Cdc42 families often intersect with other pathways, such as those mediated by receptor tyrosine kinases. nih.govyoutube.com For example, distinct signaling pathways can converge on the same downstream second messengers, enabling a coordinated cellular response. youtube.com This overlap allows for the integration of diverse extracellular stimuli into a coherent cellular action. nih.gov
A significant recent discovery is the direct link between GTP metabolism, signaling, and the DNA damage response (DDR). nih.govaacrjournals.org A novel GTP-mediated signaling cascade has been identified that is crucial for DNA repair and has significant therapeutic implications. nih.govresearchgate.net This pathway involves the GTP-dependent activation of the small GTPase Rac1. nih.gov Active Rac1, in turn, promotes the dephosphorylation of Abl-interactor 1 (Abi-1) by protein phosphatase 5 (PP5). nih.govnih.gov Dephosphorylated Abi-1, a protein not previously known to be involved in DNA repair, then promotes non-homologous end joining (NHEJ), a major pathway for repairing DNA double-strand breaks. nih.govresearchgate.net This GTP-Rac1-PP5-Abi-1 signaling axis functions independently of GTP's role as a precursor for deoxynucleotide pools and represents a critical crosstalk mechanism between cellular metabolism and genomic integrity. nih.govnih.gov In glioblastoma models, this pathway contributes to resistance against genotoxic treatments like radiation and chemotherapy. nih.gov
| Pathway Component | Role in GTP-DDR Crosstalk |
| GTP | Activates the signaling cascade, distinct from its role in nucleotide synthesis. nih.govnih.gov |
| Rac1 | A small GTPase that acts as a molecular switch, activated by GTP. nih.gov |
| Protein Phosphatase 5 (PP5) | Activated by Rac1 to dephosphorylate Abi-1. nih.gov |
| Abl-interactor 1 (Abi-1) | Dephosphorylation of this protein promotes DNA repair via Non-Homologous End Joining (NHEJ). nih.govresearchgate.net |
Integration of GTP Metabolism and Ribosome Biogenesis
Ribosome biogenesis is an energy-intensive process essential for cell growth and proliferation, and it is tightly coupled with GTP metabolism. frontiersin.orgmdpi.com The synthesis of ribosomes involves the transcription and intricate processing of ribosomal RNA (rRNA), its modification, and the coordinated assembly of ribosomal proteins. mdpi.comoup.com GTP serves as both an energy source and a regulatory molecule at multiple steps in this complex pathway. nih.govnih.gov
A large number of GTPases are essential ribosome assembly factors in both bacteria and eukaryotes, where they act as regulatory molecules. nih.govumich.edunih.gov These GTPases function as molecular switches that provide directionality and ensure the fidelity of the assembly process. umich.edudoudnalab.org For instance, the GTPase Bms1p is involved in controlling the association of the U3 snoRNA and Rcl1p, which is an early step in the assembly of the 40S ribosomal subunit. nih.govnih.gov The GTP-bound state of Bms1 facilitates the formation of a stable subcomplex with Rcl1 and U3 snoRNA, and subsequent GTP hydrolysis likely triggers conformational changes and the release of factors, driving the assembly process forward. nih.govdoudnalab.org Similarly, the conserved GTPase Era is critically required for the assembly of the small ribosomal subunit. frontiersin.org
Furthermore, GTP is directly required for the function of key regulatory proteins in rRNA synthesis. The Transcription Initiation Factor I (TIF-IA) contains a consensus GTP binding motif and its ability to promote rRNA synthesis is dependent on GTP binding. nih.gov Depletion of intracellular GTP pools, for example by the immunosuppressive drug mycophenolic acid (MPA), inhibits the interaction of TIF-IA with its partner Ebp1, blocks the recruitment of RNA Polymerase I to the ribosomal DNA promoter, and thus halts rRNA synthesis. nih.gov This demonstrates a direct integration of cellular GTP levels with the transcriptional machinery responsible for ribosome production.
Novel Roles of GTPases in Unconventional Cellular Processes
The functional repertoire of GTPases extends far beyond their classical roles in signal transduction cascades. nih.gov Research continues to uncover their involvement in a wide range of unconventional cellular processes. GTPases are now recognized as key regulators of cytoskeleton formation, intracellular transport, and even ribosome recycling. nih.govnih.gov
The guanylate-binding proteins (GBPs), a unique subfamily of large GTPases, are induced by interferons and are known for their ability to hydrolyze GTP to both GDP and GMP. nih.gov Beyond their established antiviral activities, GBPs are involved in regulating cell proliferation. nih.gov For example, hGBP-1 can inhibit the proliferation of endothelial cells, a function mediated by its C-terminal domain, independent of the GTP-binding domain. nih.gov
Recent studies on mitochondrial ribosome biogenesis have also revealed dual roles for certain GTPases. GTPBP6, for instance, is not only essential for the final maturation steps of the large mitochondrial ribosomal subunit (mtLSU), specifically the folding of the peptidyl transferase center (PTC), but it also functions as a ribosome recycling factor. nih.govuni-goettingen.debiorxiv.org This dual functionality highlights the evolutionary efficiency where a single protein can coordinate distinct but related cellular processes. The discovery of such non-canonical functions for GTPases and even for enzymes involved in GTP metabolism is opening new avenues for understanding their roles in health and disease. nih.gov
Therapeutic Implications of Modulating GTP Biosynthesis and Signaling
The central role of GTP in cell proliferation, signaling, and metabolism makes its biosynthetic and signaling pathways attractive targets for therapeutic intervention. nih.gov Pharmacological inhibition of enzymes in the de novo GTP biosynthesis pathway has proven effective in several clinical contexts. nih.gov For instance, mycophenolic acid (MPA), an inhibitor of IMPDH, is widely used as an immunosuppressive drug in organ transplantation to prevent rejection by depleting GTP pools in proliferating T and B lymphocytes. nih.govnih.gov
Targeting GTP biosynthesis is also a promising strategy for cancer treatment. nih.govbaseclick.eu Rapidly dividing cancer cells have a high demand for GTP to sustain nucleic acid synthesis, protein production, and hyperactive signaling pathways. drugtargetreview.com Consequently, inhibiting de novo GTP synthesis is being actively explored as an anti-cancer therapy. nih.gov The enzyme phosphatidylinositol-5-phosphate (B1243415) 4-kinase-β (PI5P4Kβ) has been identified as a cellular GTP energy sensor that promotes tumor growth, making it a potential therapeutic target. drugtargetreview.com Interfering with its ability to sense GTP availability could effectively starve cancer cells of the energy they need to proliferate. drugtargetreview.com
Furthermore, the newly discovered crosstalk between GTP signaling and DNA repair offers novel therapeutic opportunities. nih.govnih.gov The GTP-Rac1-PP5-Abi-1 pathway's role in mediating resistance to genotoxic therapies in cancers like glioblastoma suggests that disrupting this pathway could re-sensitize tumors to standard-of-care treatments. nih.govaacrjournals.orgnih.gov Conversely, augmenting this pathway in normal tissues by administering a GTP precursor like guanosine (B1672433) could protect against the toxic side effects of chemotherapy and radiation. nih.govresearchgate.net These findings underscore the significant potential of modulating GTP-dependent pathways to develop more effective and targeted therapies for a range of diseases, from cancer to immune disorders. baseclick.euresearchgate.net
Q & A
Q. What are the optimal storage conditions for 5'-GTP Sodium Salt to ensure stability in enzymatic assays?
To maintain stability, store lyophilized 5'-GTP Sodium Salt at -20°C for daily/weekly use and -70°C for long-term storage (≥1–2 months). Avoid freeze-thaw cycles, as repeated temperature fluctuations degrade nucleotide integrity . For aqueous solutions, aliquot into single-use volumes to minimize repeated thawing. Pre-chill buffers to 4°C before reconstitution to reduce hydrolysis .
Q. How does 5'-GTP Sodium Salt function in G-protein signaling studies?
GTP activates Gα subunits by binding to their nucleotide-binding pockets, triggering conformational changes that dissociate Gα from Gβγ subunits. To study this:
Q. What standard protocols validate GTP purity and concentration in experimental solutions?
- HPLC : Use ion-pair chromatography with UV detection at 253 nm (λmax for GTP) and compare peak areas against certified standards .
- Absorbance Ratios : Measure A250/A260 (expected ratio: 1.15 ± 0.03) to detect contaminants like GDP or GMP .
- Enzymatic Assays : Test functionality in GTP-dependent systems (e.g., RNA polymerase activity) as a bioactivity check .
Advanced Research Questions
Q. How can structural insights into GTP-enzyme interactions (e.g., HsThg1) guide experimental design?
- X-ray Crystallography : Co-crystallize HsThg1 with GTP analogs and mitochondrial tRNA<sup>His</sup> to resolve binding motifs. Use 4.0 Å resolution datasets (PDB ID: 7CV1) for molecular replacement .
- Mutagenesis : Target residues in the HsThg1 catalytic pocket (e.g., conserved His/Lys residues) to probe GTP binding/recognition .
- Molecular Dynamics Simulations : Model GTP’s triphosphate group interactions with Mg<sup>2+</sup> cofactors to predict hydrolysis rates .
Q. What methodologies resolve discrepancies in GTP-dependent enzyme kinetics across studies?
- Template-Specific Optimization : For tRNA guanylyltransferases like HsThg1, vary tRNA substrates (e.g., 3′RF-A vs. 3′RF-C) to account for template-dependent kobs differences (0.044–0.050 min<sup>-1</sup>) .
- Nucleotide Competition Assays : Test GTP analogs (e.g., 8-Br-GTP, Ki = 31.8 μM) to identify off-target inhibition in FtsZ polymerization assays .
- Buffer System Calibration : Adjust Mg<sup>2+</sup> concentrations (1–10 mM) to modulate GTP hydrolysis rates in ATP synthase inhibition studies .
Q. How can GTP analogs enhance RNA labeling and nucleic acid modification studies?
- 5′-End Labeling : Use biotinylated GTP with HsThg1 to tag tRNA<sup>His</sup> for pull-down assays. Optimize reaction conditions (1 mM GTP, 60 min incubation) for maximal labeling efficiency .
- Competitive Inhibition : Substitute GTP with β,γ-methylene-GTP (a non-hydrolyzable analog) to block G-protein signaling without downstream activation .
Q. What strategies mitigate batch-to-batch variability in GTP-dependent assays?
- Peptide Content Analysis : Quantify GTP purity (>98% via HPLC) and salt/water content to standardize concentrations .
- Activity Normalization : Pre-test each batch in a control assay (e.g., SAMHD1 dNTPase activation) and adjust concentrations based on EC50 values .
- Lyophilization Consistency : Request certificates of analysis (CoA) detailing residual solvents (e.g., TFA <1%) to ensure solubility reproducibility .
Q. How does GTP regulate mitochondrial vs. cytoplasmic tRNA maturation?
- Mitochondrial tRNA<sup>His</sup> : HsThg1 incorporates 3 GTP molecules (G<sup>-1</sup>, G<sup>-2</sup>, G<sup>-3</sup>) opposite cytidine (C73) in 3′RF-C templates, enabling 3′–5′ polymerization .
- Cytoplasmic tRNA<sup>His</sup> : Single GTP addition occurs opposite adenine (A73) in 3′RF-A templates, terminated by rapid 5′-triphosphate hydrolysis post-mismatch .
Q. What advanced techniques quantify GTP’s role in cell-free protein synthesis?
Q. How to troubleshoot unexpected GTP hydrolysis in enzymatic assays?
- Metal Chelation : Add EDTA (1–5 mM) to sequester contaminating divalent cations that accelerate non-enzymatic hydrolysis.
- Enzyme Purity : Verify recombinant enzyme preparations (e.g., SAMHD1) via SDS-PAGE and activity assays to exclude phosphatase contaminants .
- Temperature Control : Perform reactions on ice or at 4°C to slow hydrolysis during setup .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
